1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline using sodium nitrite.
Reaction with 2-aminoacetonitrile hydrochloride: The diazotized product is then reacted with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile.
Reflux in ethanol: The intermediate product is heated under reflux in ethanol to yield the desired compound.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Receptor Binding: It binds to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound affects various signaling pathways, including those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
1,2,4-Triazole: This compound is a basic triazole structure and serves as a precursor for many derivatives, including the one .
1,3,4-Thiadiazole: Similar to triazoles, thiadiazoles exhibit a wide range of biological activities and are used in medicinal chemistry.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This hybrid compound combines the triazole and thiadiazine rings and has shown significant pharmacological potential.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and methylsulfanyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
84827-88-3 |
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Molecular Formula |
C10H11ClN4S |
Molecular Weight |
254.74 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4S/c1-16-10-13-9(12)15(14-10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,13,14) |
InChI Key |
RDMMWTFBSQQYLD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=N1)N)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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